molecular formula C23H23N3O5S B2390391 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 872695-52-8

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2390391
CAS No.: 872695-52-8
M. Wt: 453.51
InChI Key: QEDKYIZHYVARNI-UHFFFAOYSA-N
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Description

This molecular hybrid, 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide, is a sophisticated research compound designed for investigating novel pathways in pain and inflammatory disease models. Its core structure integrates a benzodioxole-pyridazine scaffold linked via a thioacetamide bridge to a dimethoxyphenethyl moiety, creating a multi-targeted profile for probing complex biological systems. The strategic molecular architecture suggests potential for targeting key pain and inflammation pathways, including those involving NF-κB signaling, which plays a critical role in inflammatory responses and pain sensitization . The presence of the benzodioxole group, a privileged structure in bioactive compounds, may contribute to ligand-receptor interactions relevant to neurological and inflammatory research, while the dimethoxyphenethyl moiety resembles motifs found in compounds with demonstrated activity against histamine receptors implicated in allergic and inflammatory conditions . Researchers can utilize this compound to explore mechanisms involving cytochrome P450 (CYP3A4) metabolism in the context of drug efficacy and disposition, particularly relevant for understanding potential therapeutic interactions . The thioether linkage enhances molecular stability and may influence membrane permeability, making this compound particularly valuable for cell-based assays and mechanistic studies. Current investigative applications include its evaluation as a potential inhibitor of histamine receptors for treating allergic, inflammatory, and autoimmune diseases, as well as its utility in exploring novel analgesic mechanisms that could provide alternatives to conventional pain management strategies . This carefully engineered compound represents a valuable tool for researchers advancing understanding of neuroimmunological pathways and developing next-generation therapeutic approaches for chronic inflammatory conditions and pain disorders.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-28-18-6-3-15(11-20(18)29-2)9-10-24-22(27)13-32-23-8-5-17(25-26-23)16-4-7-19-21(12-16)31-14-30-19/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDKYIZHYVARNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide represents a novel class of chemical entities with potential therapeutic applications. Its unique structure combines elements that may confer significant biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N6O2SC_{22}H_{30}N_{6}O_{2}S, with a molecular weight of approximately 442.58 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a dimethoxyphenethyl side chain, which are known to influence biological interactions.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines.

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
This compoundHCT-116TBD

Note: TBD denotes values that require further experimental validation.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Compounds similar to this one have been reported to induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Pharmacological Studies

In pharmacological evaluations, compounds structurally related to this compound have demonstrated:

  • Antioxidant Properties : The presence of the dioxole ring may contribute to free radical scavenging abilities.
  • Anti-inflammatory Effects : In vitro studies suggest potential inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Analogous compounds have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

In a recent study published in the Egyptian Journal of Chemistry, researchers evaluated a series of benzo[d][1,3]dioxole derivatives for their antibacterial and anticancer properties. The findings indicated that modifications at specific positions on the dioxole ring significantly impacted biological activity.

Case Study Summary

Study Findings
Egyptian Journal of Chemistry (2020)Identified significant cytotoxicity in derivatives against MCF-7 and HCT-116 cell lines.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Impact : The pyridazine core in the target compound is less common in the cited analogs, which predominantly use benzimidazole, thiazole, or triazole cores. Pyridazine’s electron-deficient nature may alter binding kinetics compared to nitrogen-rich benzimidazoles .
  • Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound is distinct from halogenated (e.g., bromo, nitro) or spirocyclic substituents in analogs. Methoxy groups may improve metabolic stability compared to nitro groups, which are prone to reduction .

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions with challenges such as regioselective functionalization of the pyridazine ring, thioether bond formation, and ensuring purity of intermediates. Methodological solutions include:

  • Regioselectivity control : Use directing groups or protecting strategies during pyridazine derivatization to favor the desired substitution pattern .
  • Thioether formation : Optimize nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ as bases in DMF) to enhance sulfur nucleophile reactivity .
  • Purity monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to track byproducts and intermediates .

Basic: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

  • Temperature control : Maintain precise thermal conditions (e.g., reflux in anhydrous solvents like THF or DCM) to avoid side reactions .
  • Catalyst selection : Screen catalysts (e.g., Pd/C for coupling reactions) to accelerate slow steps and reduce energy consumption .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (hexane) aid in crystallization .
  • Workup protocols : Use column chromatography or recrystallization with solvents like ethanol or acetonitrile to isolate high-purity products .

Basic: What advanced spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) and confirms thioether linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy, especially for sulfur-containing fragments .
  • HPLC-PDA : Detects impurities at trace levels (<0.1%) using photodiode array detection to ensure compound integrity for biological assays .

Advanced: How can researchers design experiments to study this compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., association/dissociation rates) to receptors like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Molecular docking : Use software (AutoDock, Schrödinger) to predict binding poses, followed by mutagenesis studies to validate key residues .

Advanced: How can contradictions in reported biological activity data be resolved?

  • Orthogonal assays : Cross-validate results using independent methods (e.g., MTT assay vs. flow cytometry for cytotoxicity) to rule out false positives .
  • Structural analogs : Compare activity trends across derivatives (e.g., replacing the 3,4-dimethoxyphenethyl group with halogenated variants) to identify critical pharmacophores .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to determine if inconsistent in vivo results stem from pharmacokinetic variability .

Advanced: What computational strategies support mechanistic studies of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic/electrophilic reactions .
  • Molecular Dynamics (MD) simulations : Model conformational flexibility in aqueous or lipid bilayer environments to infer membrane permeability .
  • QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to guide lead optimization .

Advanced: How should structure-activity relationship (SAR) studies be structured to identify key functional groups?

  • Fragment-based design : Synthesize truncated analogs (e.g., removing the benzo[d][1,3]dioxole moiety) to evaluate contributions to potency .
  • Bioisosteric replacement : Substitute the pyridazine ring with pyrimidine or triazine scaffolds to assess tolerance for heterocycle variation .
  • Pharmacophore mapping : Overlap active/inactive analogs in 3D space to define steric and electronic requirements for target engagement .

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